molecular formula C8H8ClNO B1616794 N-(3-chloro-2-methylphenyl)formamide CAS No. 71862-02-7

N-(3-chloro-2-methylphenyl)formamide

Cat. No.: B1616794
CAS No.: 71862-02-7
M. Wt: 169.61 g/mol
InChI Key: SUWRYAVUKJZWLI-UHFFFAOYSA-N
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Description

Significance of Aromatic Formamide (B127407) Derivatives in Chemical Science

Aromatic formamide derivatives represent a significant class of organic compounds that garner considerable attention across various domains of chemical science, including industrial applications, synthetic chemistry, and materials science. researchgate.net Their structural and chemical versatility makes them pivotal intermediates and building blocks in the synthesis of a wide array of more complex molecules. researchgate.net In the pharmaceutical industry, for instance, the formamide moiety is a key component in the synthesis of various drugs. yourdictionary.comwikipedia.org

The importance of these derivatives stems from two core structural features: the aromatic ring and the formamide group. Aromatic systems are ubiquitous in medicinal chemistry, largely because their rigid, planar structures provide stable scaffolds essential for binding to biological targets like proteins and nucleic acids. jocpr.com The conjugated π-electron system of an aromatic ring allows it to participate in critical non-covalent interactions, such as π-stacking, which is fundamental for ligand-receptor recognition. jocpr.com Furthermore, the electronic and steric properties of aromatic rings can be precisely adjusted through chemical modifications, allowing chemists to fine-tune drug-target interactions. jocpr.com

The formamide functional group (-NHCHO) is itself a versatile entity. It is a fundamental precursor in prebiotic chemistry for the abiotic synthesis of biomolecules such as amino acids, nucleobases, and carboxylic acids. wikipedia.orgresearchgate.net In synthetic organic chemistry, formamides are valuable precursors for other functional groups. They are used in the Leuckart reaction to produce primary amines from ketones and are key starting materials for the industrial manufacture of hydrogen cyanide. wikipedia.org Research has also demonstrated their utility in the synthesis of cyclic imides, where formamide can act as both a reagent and a solvent. lew.ro The unique properties of the formamide group also allow it to be used as a high-polarity solvent for ionic compounds and as a reagent or catalyst in specific transformations, such as the Vilsmeier-Haack reaction for formylation. wikipedia.orgnih.gov

The table below summarizes the key areas where aromatic formamide derivatives are significant.

Table 1: Significance of Aromatic Formamide Derivatives in Chemical Science

Field of Science Role and Significance of Aromatic Formamide Derivatives Citations
Medicinal Chemistry Serve as crucial scaffolds and intermediates in the synthesis of pharmaceuticals. yourdictionary.comwikipedia.orgjocpr.com
The aromatic ring provides a rigid structure for effective binding to biological targets. jocpr.com
Organic Synthesis Act as versatile building blocks for more complex organic molecules. researchgate.net
Used as precursors for primary amines (Leuckart reaction) and isocyanides. wikipedia.orggoogle.com
Employed in formylation reactions (e.g., Vilsmeier-Haack). nih.gov
Industrial Chemistry Utilized in the production of agrochemicals (herbicides, pesticides) and other fine chemicals. wikipedia.org
Serve as a chemical feedstock for manufacturing hydrogen cyanide. wikipedia.org
Materials Science Used as solvents for resins and plasticizers and for the self-assembly of polymer nanofilms. wikipedia.org

Scope and Focus of Research on N-(3-chloro-2-methylphenyl)formamide

This compound is a specific aromatic formamide derivative that primarily serves as a synthetic intermediate in academic and industrial research. Its chemical structure, featuring a chlorinated and methylated phenyl ring attached to a formamide group, makes it a valuable building block for the construction of more complex, functionalized molecules. Research involving this compound is generally focused on its application in synthesis rather than an exploration of its intrinsic properties.

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Chemical and Physical Properties of this compound

Property Value Citations
CAS Number 71862-02-7 chemicalbook.comchemsrc.combldpharm.com
Molecular Formula C₈H₈ClNO chemicalbook.combldpharm.com
Molecular Weight 169.61 g/mol chemicalbook.combldpharm.com
IUPAC Name This compound sigmaaldrich.com
Predicted Boiling Point 330.6 ± 30.0 °C chemicalbook.com
Predicted Density 1.261 ± 0.06 g/cm³ chemicalbook.com

| Physical Form | White Solid | sigmaaldrich.com |

The primary focus of research on this compound is its utility as a precursor. For example, it is a known precursor for the synthesis of (3-chloro-2-methyl phenyl)-3-thiosemicarbazide, which is subsequently used to create more elaborate compounds. niscpr.res.in A notable study details the synthesis of N-(3-Chloro-2-methyl phenyl)-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide, a novel thiosemicarbazone, through the condensation of (3-chloro-2-methyl phenyl)-3-thiosemicarbazide with 3,4-dichlorobenzaldehyde. niscpr.res.in

This line of research highlights the role of this compound as a foundational molecule. The resulting thiosemicarbazone was extensively characterized to confirm its structure, demonstrating a modern approach to chemical analysis that includes both experimental and theoretical methods. niscpr.res.in

Table 3: Spectroscopic Data for a Derivative Synthesized from a N-(3-chloro-2-methylphenyl) Precursor

Spectroscopic Technique Key Findings for N-(3-Chloro-2-methyl phenyl)-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide Citations
¹H NMR Signals observed for aromatic protons at 8.11, 7.80, 7.68, 7.43, 7.28, and 7.24 ppm. A singlet for the methyl group (-CH₃) appeared at 2.24 ppm. niscpr.res.in
¹³C NMR A signal for the thiocarbonyl (C=S) group was identified at 177.77 ppm. Aromatic carbon signals were observed between 140.24 and 127.31 ppm. The methyl group signal was at 15.75 ppm. niscpr.res.in

| Mass Spectrometry | The calculated mass for the protonated molecule [M+H]⁺ was 371.9890, while the found mass was 371.9855, confirming the proposed structure. | niscpr.res.in |

Furthermore, the research extended to computational chemistry, where the geometry of the synthesized thiosemicarbazone was optimized using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. niscpr.res.in These theoretical calculations were compared with experimental data from X-ray crystallography to validate the structural findings. niscpr.res.in Analyses such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) were also performed to understand the electronic properties and reactivity of the molecule. niscpr.res.in This comprehensive approach underscores the role of this compound as a starting point for developing novel compounds whose complex structures and properties are of significant academic interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWRYAVUKJZWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021695
Record name 3'-Chloro-o-formotoluidide
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Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71862-02-7
Record name NSC88057
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Record name 3'-Chloro-o-formotoluidide
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Record name 3'-CHLORO-O-FORMOTOLUIDIDE
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Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(3-chloro-2-methylphenyl)formamide

The synthesis of this compound is principally achieved through the formylation of 3-chloro-2-methylaniline (B42847). This transformation can be accomplished via several established protocols, which are broadly categorized into direct N-formylation approaches and catalytic routes.

Direct formylation methods typically involve the reaction of the amine with a formylating agent, often activated by an acid or a coupling reagent.

The reaction of an amine with formic acid is a fundamental method for the synthesis of formamides. scispace.com The process generally involves heating the amine with formic acid, often with the removal of water to drive the equilibrium towards the product. scispace.com For the synthesis of this compound, this would involve the direct reaction of 3-chloro-2-methylaniline with formic acid. The use of an acid catalyst can facilitate this reaction. nih.gov

A general procedure involves heating the amine with an excess of formic acid. In some variations, a solvent such as toluene (B28343) is used with a Dean-Stark apparatus to remove the water formed during the reaction, which can lead to significantly improved yields. scispace.com The reaction conditions can be adapted for various substituted anilines, and it is expected that 3-chloro-2-methylaniline would react under similar conditions to afford the desired formamide (B127407).

Table 1: General Conditions for Acid-Catalyzed Formylation of Aryl Amines

Amine Substrate Formylating Agent Catalyst/Conditions Solvent Yield Reference
Aryl Amines Formic Acid Reflux, Dean-Stark Toluene Good to Excellent scispace.com
Substituted Anilines Formic Acid 60 °C, solvent-free None Excellent nih.gov

Trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) can be employed as a powerful activating agent for formic acid in the N-formylation of aryl amines. nih.govniscpr.res.in This method allows for the formylation to proceed under mild conditions. The reaction likely proceeds through the formation of a mixed anhydride, which is a highly reactive formylating agent.

In a typical procedure, the aryl amine is treated with formic acid in the presence of triflic anhydride and a base, such as pyridine (B92270) or triethylamine (B128534), in a suitable solvent like dichloromethane. niscpr.res.in This protocol has been successfully applied to a range of aniline (B41778) derivatives, affording the corresponding N-formyl aryl amines in moderate to good yields. niscpr.res.in The application of this method to 3-chloro-2-methylaniline would be a viable route to this compound.

Table 2: Triflic Anhydride Activated Formylation of Anilines

Substrate Reagents Solvent Yield (%) Reference
Aniline HCOOH, Tf₂O, Pyridine Dichloromethane High niscpr.res.in
Substituted Anilines HCOOH, Tf₂O, Et₃N Dichloromethane 75-91 niscpr.res.in

Catalytic methods offer advantages in terms of efficiency and milder reaction conditions.

A novel and convenient method for the N-formylation of amines utilizes a catalytic amount of diethyl phosphite (B83602) and imidazole (B134444) with N,N-dimethylformamide (DMF) serving as the formylating agent. nih.govchemsrc.com This reaction has a broad substrate scope, providing good to excellent yields for various N-formyl products. nih.gov Diethyl phosphite is believed to act as a nucleophilic catalyst in this transformation. nih.gov

The reaction of 3-chloro-2-methylaniline under these conditions is expected to proceed efficiently to yield this compound. The mild conditions and catalytic nature of this protocol make it an attractive option for synthesis.

Table 3: Phosphite–Imidazole Catalyzed N-Formylation of Amines

Amine Substrate Formylating Agent Catalyst System Yield Reference
Various Amines DMF Diethyl phosphite/imidazole Good to Excellent nih.gov

Lewis acids, such as zinc chloride (ZnCl₂), have been shown to be effective catalysts for the N-formylation of amines with formic acid. nih.govcapes.gov.br These reactions can often be carried out under solvent-free conditions, which is advantageous from an environmental and practical standpoint. nih.gov The Lewis acid activates the formic acid, making it a more potent formylating agent.

In a typical experimental setup, the amine, formic acid, and a catalytic amount of ZnCl₂ are heated together. nih.gov This method has been applied to a variety of aryl amines, including those with electron-donating and electron-withdrawing substituents, generally providing high yields of the corresponding formamides. capes.gov.br Therefore, the ZnCl₂-catalyzed formylation of 3-chloro-2-methylaniline with formic acid presents a direct and efficient route to this compound.

Table 4: ZnCl₂-Catalyzed N-Formylation of Amines

Amine Substrate Formylating Agent Catalyst Conditions Yield Reference
Aryl Amines Formic Acid ZnCl₂ (10 mol%) 70 °C, solvent-free High nih.gov
Various Amines Formic Acid ZnCl₂ Heat High capes.gov.br

Microwave-Assisted Synthesis Protocols for N-Substituted Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a significant enabling technology in chemical synthesis, offering substantial reductions in reaction times, increased product yields, and often enhanced product purity compared to conventional heating methods. researchgate.netat.ua The application of microwave irradiation accelerates reactions by directly and efficiently heating the reaction mixture through interaction with polar molecules possessing a dipole moment. psu.edu

In the context of N-substituted formamides, microwave-assisted protocols can be applied to their synthesis and further derivatization. For instance, the formylation of amines, a key step in producing compounds like this compound, can be significantly expedited. researchgate.net Research has demonstrated the successful synthesis of various N-(α-hydroxybenzyl)formamides using microwave irradiation, achieving excellent yields (93-98%) in a matter of minutes (0.83-1.8 min), a significant improvement over classical heating. researchgate.net Similarly, the synthesis of various heterocyclic derivatives incorporating a formamide or related amide linkage, such as triazoles, has been shown to be dramatically faster and higher yielding under microwave conditions. nih.gov

The general protocol involves placing the reactants (e.g., an aniline derivative and a formylating agent) in a suitable solvent within a sealed vessel designed for microwave synthesis. The mixture is then subjected to microwave irradiation at a set temperature and for a short duration. This rapid, localized heating often leads to cleaner reactions and easier work-up procedures. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Amide Derivatives

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS)
Reaction Time Hours to Days Seconds to Minutes nih.gov
Energy Transfer Indirect (conduction/convection) Direct coupling with polar molecules psu.edu
Heating Pattern Non-uniform, from vessel walls inward Uniform, bulk heating of the sample
Yield Often moderate Generally higher nih.gov

| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to higher purity researchgate.net |

Catalyst-Free Formylation Methods under Mild Conditions

Recent advancements in synthetic chemistry have focused on developing more environmentally benign and efficient processes. A key development in this area is the catalyst-free N-formylation of amines under mild conditions. rsc.org One prominent method utilizes carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 source. rsc.orgnih.gov

In this type of reaction, the amine (such as the precursor 3-chloro-2-methylaniline) is treated with CO₂ in the presence of a suitable reducing agent, like ammonia (B1221849) borane (B79455) (BH₃NH₃). rsc.org The reaction proceeds without the need for a metal or any other catalyst, affording the desired formylated products in good to excellent yields. rsc.org The process is typically carried out under mild temperatures and pressures, enhancing its practicality and safety profile. nih.gov This methodology is applicable to a wide range of primary and secondary amines, indicating its potential for the synthesis of this compound. rsc.org The solvent can also play a crucial role in promoting this catalyst-free transformation, even under ambient conditions. nih.gov

Precursor Synthesis and Aniline Derivatives

The direct precursor to this compound is the aniline derivative, 3-chloro-2-methylaniline. This intermediate is crucial in the dye and pesticide industries. patsnap.com Several synthetic routes have been established for its preparation.

One common and traditional method involves the chemical reduction of 1-chloro-2-methyl-3-nitrobenzene (also known as 2-chloro-6-nitrotoluene). guidechem.com This reduction can be effectively carried out using finely divided iron powder in the presence of a small amount of concentrated hydrochloric acid in boiling water. After the reduction is complete, the product is made basic with sodium carbonate and isolated via steam distillation, affording yields of approximately 94%.

Another established method is catalytic hydrogenation. guidechem.comsemanticscholar.org This process also starts from 2-chloro-6-nitrotoluene, which is hydrogenated using a catalyst such as Raney nickel. guidechem.comgoogle.com To prevent the undesired removal of the chlorine atom (dechlorination), a co-catalyst or inhibitor is often employed. google.com

A third approach involves using a polysulfide solution. patsnap.com In this patented method, 6-chloro-2-nitrotoluene is added dropwise to a heated aqueous solution of a polysulfide and an ammonium (B1175870) salt. After the reaction, the resulting 3-chloro-2-methylaniline is isolated from the organic phase by distillation under vacuum. This method is reported to have high yield and low production cost. patsnap.com

Table 2: Selected Synthetic Routes for 3-chloro-2-methylaniline

Starting Material Key Reagents/Catalysts Typical Conditions Reported Yield Reference
1-Chloro-2-methyl-3-nitrobenzene Iron powder, Hydrochloric Acid Boiling water, then steam distillation ~94%
2-Chloro-6-nitrotoluene Raney Nickel, H₂ Catalytic hydrogenation Up to 87% patsnap.comgoogle.com
2-Chloro-6-nitrotoluene Polysulfide, Ammonium Salt Aqueous solution, 30-105 °C High patsnap.com

Chemical Reactivity and Derivatization Strategies

The formamide group (-NH-CHO) in this compound presents specific sites for chemical reactions. Nucleophilic substitution reactions are a primary class of transformations for amides. The reactivity of the formamide is governed by the electronic properties of the carbonyl group and the adjacent nitrogen atom. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, creating a resonance structure. This delocalization reduces the electrophilicity of the carbonyl carbon compared to that in ketones or aldehydes, making formamides less reactive towards nucleophiles.

Despite this reduced reactivity, nucleophilic attack at the carbonyl carbon is a key reaction pathway. This type of reaction is fundamental to amide hydrolysis (either acid- or base-catalyzed) and other transformations. The mechanism of nucleophilic substitution at a carbonyl carbon typically proceeds through a tetrahedral intermediate. libretexts.org

In a nucleophilic substitution reaction involving this compound, there are several potential sites for a nucleophile to attack. However, the site selectivity is generally well-defined under typical conditions.

The primary and most reactive electrophilic site within the formamide moiety is the carbonyl carbon. libretexts.org It carries a partial positive charge due to the electronegativity of the oxygen atom, making it the preferred target for electron-rich nucleophiles. The attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which can then collapse to yield substitution products.

Other potential sites are less favorable. The nitrogen atom is generally not electrophilic due to its lone pair. The aromatic ring could undergo nucleophilic aromatic substitution, but this typically requires very harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group (the chlorine atom), which is not the case in this molecule. Therefore, for reactions involving the formamide group itself, nucleophilic attack is highly selective for the carbonyl carbon. libretexts.org This selectivity is crucial for designing further derivatization strategies for this compound.

Synthesis of this compound Derivatives

The chemical structure of this compound allows for derivatization at several points, though modifications originating from the parent aniline or transformations of the formamide group are most common. The following sections detail specific synthetic pathways to key derivatives.

N-Arylcyanothioformamides are valuable intermediates in the synthesis of various heterocyclic compounds, including 2-cyanobenzothiazoles. nih.gov The synthesis of N-(3-chloro-2-methylphenyl)cyanothioformamide (C₉H₇ClN₂S) typically begins with the corresponding primary aromatic amine, 3-chloro-2-methylaniline. sigmaaldrich.com

A general and popular method for preparing N-arylcyanothioformamides involves the reaction of an aromatic amine with 4,5-dichloro-1,2,3-dithiazolium chloride, often referred to as Appel salt. nih.gov This reaction proceeds via an intermediate 5-N-arylimino-4-chloro-1,2,3-dithiazole, which can then be converted to the target cyanothioformamide. nih.govresearchgate.net Another pathway involves the cleavage of these dithiazole intermediates with a base or a Grignard reagent like ethylmagnesium bromide to yield the corresponding aryl isothiocyanate, which can be a competing reaction. researchgate.net

The direct conversion to N-(3-chloro-2-methylphenyl)cyanothioformamide would involve treating 3-chloro-2-methylaniline with a reagent capable of transferring the cyanothioformyl group under controlled conditions to avoid the formation of undesired byproducts. nih.gov

Table 1: General Synthesis of N-Arylcyanothioformamides

ReactantReagentKey IntermediateProductRef.
Aromatic Amine (e.g., 3-chloro-2-methylaniline)4,5-dichloro-1,2,3-dithiazolium chloride (Appel Salt)5-N-Arylimino-4-chloro-1,2,3-dithiazoleN-Arylcyanothioformamide nih.gov

N-(3-chloro-2-methylphenyl)succinamic acid can be synthesized in a straightforward manner through the acylation of 3-chloro-2-methylaniline with succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

The process involves dissolving succinic anhydride in a suitable solvent, such as toluene, and adding a solution of 3-chloro-2-methylaniline dropwise with stirring. The reaction is typically conducted at room temperature and allowed to proceed for a couple of hours to ensure completion. Post-reaction, a simple workup with dilute hydrochloric acid is used to remove any unreacted aniline. The final product is then filtered and can be purified by recrystallization from a solvent like ethanol (B145695).

Table 2: Synthesis of N-(3-chloro-2-methylphenyl)succinamic acid

Reactant 1Reactant 2SolventReaction TimeWorkupPurificationRef.
3-chloro-2-methylanilineSuccinic anhydrideToluene~2 hoursTreatment with dilute HCl, filtrationRecrystallization from ethanol

N-Aryl-3-oxobutanamides, also known as β-ketoanilides or acetoacetanilides, are important synthetic intermediates. researchgate.netresearchgate.net The synthesis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide is generally achieved through the acetoacetylation of 3-chloro-2-methylaniline.

A common and efficient reagent for this transformation is diketene. The reaction involves the nucleophilic attack of the amine on the carbonyl group of the highly reactive diketene, leading to the formation of the acetoacetamide (B46550) derivative. The reaction is often carried out in a suitable aprotic solvent. Alternatively, other acetoacetylating agents like ethyl acetoacetate (B1235776) can be used, though this typically requires higher temperatures to drive the reaction to completion by removing the ethanol byproduct.

Table 3: General Synthesis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide

ReactantAcetoacetylating AgentTypical ConditionsProductRef.
3-chloro-2-methylanilineDiketeneAprotic solvent, controlled temperatureN-(3-chloro-2-methylphenyl)-3-oxobutanamide researchgate.netresearchgate.net
3-chloro-2-methylanilineEthyl acetoacetateHeat, removal of ethanolN-(3-chloro-2-methylphenyl)-3-oxobutanamide researchgate.netresearchgate.net

The formamide group itself is a versatile functional handle that can be converted into several other important chemical moieties.

Carbamates : Formamides can be converted to carbamates through catalytic dehydrogenative or oxidative coupling with alcohols or phenols. Ruthenium pincer complexes can catalyze the dehydrogenative coupling of formamides and alcohols, liberating hydrogen gas. nih.gov Similarly, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions between formamides and phenols provide a direct route to aryl carbamates. researchgate.net An iron(II) bromide system has also been reported for the oxidative cross-coupling of phenols with formamides. tandfonline.com These methods often proceed via an in-situ generated isocyanate intermediate. nih.gov

Ureas : Symmetrical ureas can be synthesized through the self-coupling of formamides, a reaction that can be catalyzed by ruthenium pincer complexes, eliminating CO and H₂ gases. nih.gov Unsymmetrical ureas are accessible through the dehydrogenative coupling of a formamide with a different primary amine, a transformation effectively catalyzed by pincer-supported iron complexes. rsc.org This reaction is believed to proceed through the dehydrogenation of the formamide to a transient isocyanate, which is then trapped by the amine. rsc.org

Aryl Amides : The direct conversion of a formamide into a different, more complex aryl amide is not a standard named reaction and is less commonly documented than other transformations. Such a conversion would likely require a multi-step sequence or a specialized catalytic cycle, for example, involving decarbonylation followed by a new C-N bond formation, which is synthetically complex.

Nitriles : The dehydration of a primary formamide to a nitrile is a fundamental transformation in organic synthesis. orgoreview.com This is typically achieved using a variety of dehydrating agents. Common and effective reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. orgoreview.comnih.govnih.gov

Isocyanides (Isonitriles) : The conversion of N-substituted formamides to isocyanides is also a dehydration reaction. stackexchange.com The Ugi method, which involves formylation of a primary amine followed by dehydration, is a cornerstone of isocyanide synthesis. nih.gov The reagents used are often the same as those for nitrile synthesis, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base being a widely used and practical choice. nih.govrsc.orgresearchgate.net The reaction conditions are carefully controlled to favor isocyanide formation over other potential side reactions.

Iii. Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei. For N-aryl formamides, NMR is particularly useful for observing the effects of substituent placement on the aromatic ring and for studying the characteristic restricted rotation around the amide C-N bond, which often results in the appearance of two distinct sets of signals for the formyl and aryl groups (rotamers).

In the ¹H NMR spectrum of N-(3-chloro-2-methylphenyl)formamide, one would expect to see distinct signals corresponding to each type of proton. The spectrum would typically show resonances for the aromatic protons, the methyl group protons, the N-H proton, and the formyl (CHO) proton. The chemical shifts and coupling patterns of the three aromatic protons would be particularly informative, confirming the 1,2,3-substitution pattern on the phenyl ring.

Due to restricted rotation around the amide bond, formamides in solution often exist as a mixture of E and Z rotamers, which can be observed as separate signals in the ¹H NMR spectrum, especially for the formyl and N-H protons. For instance, data for the related compound N-(o-tolyl)formamide shows two sets of signals, indicating the presence of rotamers. rsc.org Similarly, the spectrum of N-(3-chlorophenyl)formamide also presents as a mixture of rotamers. rsc.org The formyl proton (CHO) typically appears as a singlet or as two distinct signals at high chemical shift values (δ 8-9 ppm), while the methyl protons (CH₃) would appear as a singlet around δ 2.0-2.5 ppm.

Table 1: Illustrative ¹H NMR Data for Related Formamide (B127407) Compounds in CDCl₃ Note: This data is for related compounds and is used for illustrative purposes.

Compound Name Proton Type Chemical Shift (δ ppm) Multiplicity / Coupling Constant (J Hz) Reference
N-(o-tolyl)formamide Formyl (CHO) 8.53 / 8.44 d, J = 11.3 Hz / ws rsc.org
Aromatic (Ar-H) 7.90 - 7.08 m rsc.org
Methyl (CH₃) 2.27 ws rsc.org
N-(3-chlorophenyl)formamide Formyl (CHO) 8.66 / 8.37 d, J = 11.3 Hz / s rsc.org

ws = wide singlet, m = multiplet, d = doublet

A ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in a molecule. For this compound, eight distinct signals would be anticipated in a decoupled spectrum: six for the aromatic carbons, one for the methyl carbon, and one for the formyl carbonyl carbon. The carbonyl carbon is typically the most deshielded, appearing in the δ 160-170 ppm region. rsc.org The positions of the aromatic carbons are influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group.

As with ¹H NMR, the presence of rotamers can lead to a doubling of signals in the ¹³C NMR spectrum. This is evident in the spectral data for N-(o-tolyl)formamide and N-(3-chlorophenyl)formamide . rsc.org

Table 2: Illustrative ¹³C NMR Data for Related Formamide Compounds in CDCl₃ Note: This data is for related compounds and is used for illustrative purposes.

Compound Name Carbon Type Chemical Shift (δ ppm) Reference
N-(o-tolyl)formamide Carbonyl (C=O) 162.8 rsc.org
Aromatic (Ar-C) 131.4 - 120.5 rsc.org
Methyl (CH₃) 17.8, 17.7 rsc.org
N-(3-chlorophenyl)formamide Carbonyl (C=O) 158.8 rsc.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula from the measured mass. For this compound, HRMS would be used to confirm its elemental composition of C₈H₈ClNO. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two signals separated by two m/z units with an intensity ratio of approximately 3:1 (M:M+2), characteristic of a molecule containing a single chlorine atom.

While specific HRMS data for the target compound is not published, GC-MS data for related compounds like N-(o-tolyl)formamide (C₈H₉NO) and N-(3-chlorophenyl)formamide (C₇H₆ClNO) show characteristic molecular ion peaks and fragmentation patterns that help confirm their structures. rsc.orgnih.gov

Table 3: Molecular Formula and Calculated Mass

Compound Name Molecular Formula Exact Mass (Da)
This compound C₈H₈ClNO 169.0294
N-(o-tolyl)formamide C₈H₉NO 135.0684

| N-(3-chlorophenyl)formamide | C₇H₆ClNO | 155.0138 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules within the crystal lattice. Key parameters obtained include bond lengths, bond angles, and torsional angles.

A crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, analysis of related structures, such as N-(2,6-dimethylphenyl)formamide , reveals important structural features common to N-aryl formamides. nih.gov In the solid state, these molecules often form hydrogen-bonded dimers or chains via N-H···O interactions between the amide groups of adjacent molecules. A critical parameter is the dihedral angle between the plane of the phenyl ring and the plane of the formamide group, which indicates the degree of twisting due to steric hindrance from ortho substituents. nih.gov For this compound, the ortho-methyl group would be expected to cause a significant dihedral angle.

Table 4: Illustrative Crystallographic Data for N-(2,6-dimethylphenyl)formamide Note: This data is for a related compound and is used for illustrative purposes.

Parameter Description Value Reference
CCDC Number Database Identifier 225987 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands. The key vibrations include the N-H stretch, the C=O (amide I band) stretch, and the C-H stretches of the aromatic and methyl groups. The presence of a strong absorption band for the amide C=O group is particularly diagnostic.

Data from the related compound N-(2-methylphenyl)formamide and the parent molecule formamide can be used to predict the expected regions for these absorptions. nih.govresearchgate.net

Table 5: Key Infrared Absorption Bands for N-Aryl Formamides Note: Wavenumber ranges are approximate and based on related compounds.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Reference
Amide (N-H) Stretch 3400 - 3200 researchgate.net
Aromatic/Methyl (C-H) Stretch 3100 - 2850 researchgate.net
Carbonyl (C=O) Stretch (Amide I) 1700 - 1650 nih.govresearchgate.net
Aromatic (C=C) Stretch 1600 - 1450 nih.gov
Amide (N-H) Bend (Amide II) 1550 - 1510 nih.gov

Iv. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed investigation of molecular properties from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. A typical DFT study on N-(3-chloro-2-methylphenyl)formamide would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. This would provide precise bond lengths, bond angles, and dihedral angles. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the reliability of the results. Without published research, specific optimized parameters for this compound remain undetermined.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A small energy gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would reveal how the electron-withdrawing chlorine and electron-donating methyl group collectively influence its reactivity. However, no specific HOMO-LUMO energy gap values have been reported.

Natural Bond Orbital (NBO) Analysis of Electronic Structure

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds (e.g., sigma, pi bonds). For the target molecule, NBO analysis would quantify the delocalization of electron density between the phenyl ring, the amide group, and the substituents, offering insights into the molecule's stability and resonance effects. This information is currently unavailable.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. An MEP analysis of this compound would identify the most likely sites for chemical reactions, such as the oxygen of the carbonyl group. No such analysis has been published.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate the excited states of molecules. It is instrumental in predicting the electronic absorption spectra (UV-Vis spectra) by identifying the energies and oscillator strengths of electronic transitions. A TD-DFT study on this compound would predict its absorption maxima (λmax) and explain the nature of the electronic transitions involved (e.g., π→π* or n→π*). This data is not available in the current body of scientific literature.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study the behavior of a large ensemble of molecules. These simulations could predict the bulk properties of this compound, such as its behavior in different solvents or its interactions in a biological system. There are no published molecular modeling or simulation studies for this compound.

V. Biological and Medicinal Chemistry Research Applications

General Pharmacological Relevance of Formamide (B127407) Derivatives

Formamides are a significant class of compounds in organic synthesis and are recognized as important substructures in many biologically vital molecules. researchgate.net The formyl group is a key functional group in pharmaceutical research and plays a role in peptide synthesis. researchgate.net The amide linkage, central to the formamide structure, is a widespread feature in numerous pharmaceuticals, natural products, and other biologically active compounds. pulsus.com

The pharmacological interest in formamide derivatives is extensive, with studies demonstrating a wide spectrum of biological activities. These activities include potential applications in treating inflammatory, allergic, and respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). google.com Research has shown that various derivatives possess antitumor, antiviral, antimicrobial, and antifungal properties, highlighting their potential as scaffolds for the development of novel therapeutic agents. researchgate.net Their role as intermediates allows for the synthesis of diverse heterocyclic compounds and other complex molecules with medicinal applications. researchgate.net

Antimicrobial Activity Investigations

The antimicrobial potential of N-aryl amide derivatives, including structures related to N-(3-chloro-2-methylphenyl)formamide, has been an active area of research.

In another study, N-phenylacetamide derivatives incorporating a thiazole (B1198619) moiety were tested against various plant pathogenic bacteria. nih.gov The results showed that substituent groups on the phenyl ring significantly influenced antibacterial activity. Specifically, compound A1 (N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide) showed potent activity against Xanthomonas oryzae pv. Oryzae (Xoo), with an EC50 value of 156.7 µM, outperforming commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. nih.gov Structure-activity relationship (SAR) analysis revealed that halogen substitution at the 4-position of the phenyl ring could enhance bactericidal activity. nih.gov

Similarly, studies on N-phenylpyrrolamides have identified them as inhibitors of bacterial DNA gyrase, with some compounds showing excellent potency against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). rsc.org

Table 1: Antibacterial Activity of Selected N-Phenyl Amide Derivatives

The antifungal properties of N-phenyl amide and formamide derivatives have also been investigated. In one study, N-formyl tetrahydropyrimidine (B8763341) derivatives were screened for antifungal activity against Aspergillus niger, with several compounds showing promising results. chemrevlett.com

Research into nicotinamide (B372718) derivatives, which share an amide linkage to a substituted ring system, has yielded potent antifungal agents. Compound 16g (2-amino-N-(3-isopropylphenyl)nicotinamide) was identified as a highly active molecule against Candida albicans, including fluconazole-resistant strains, with MIC values ranging from 0.125 to 1 µg/mL. nih.gov This compound was also found to inhibit the formation of C. albicans biofilms. nih.gov

Further studies on pyrazole-4-carboxamide derivatives with N-phenyl substituted amide fragments have shown good in vitro antifungal activity against Sclerotinia sclerotiorum. nih.gov One of the most active compounds, U22 , displayed an EC50 value of 0.94 ± 0.11 μg·mL⁻¹, which was comparable to the commercial fungicide fluxapyroxad. nih.gov

Table 2: Antifungal Activity of Selected N-Phenyl Amide Derivatives

In other classes of related compounds, the mechanism involves targeting essential cellular processes. For example, N-phenylpyrrolamide derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, leading to bacterial cell death. rsc.org For certain antifungal N′-phenylhydrazides, the mechanism is believed to involve the generation of free radicals and reactive oxygen species within the fungal cell, leading to damage of the mycelium morphology. Some pyrazole-based fungicides are known to target the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. nih.gov

Anticancer Potential and Mechanistic Studies

The anticancer properties of molecules containing the N-phenyl amide scaffold are a subject of ongoing research, with studies focusing on their ability to inhibit cancer cell growth and induce programmed cell death (apoptosis).

While no specific anticancer data for this compound is available, numerous studies on related structures demonstrate the potential of this chemical class. Phenylacetate derivatives, for instance, have been shown to possess anti-tumor properties. A synthetic derivative, 4-fluoro-N-butylphenylacetamide (H6) , was found to be a potent inducer of apoptosis in human squamous lung cancer cells. Its mechanism involves the upregulation of the pro-apoptotic protein Bcl-X(S), accumulation of cytochrome c in the cytosol, and subsequent activation of the caspase cascade (caspase-9 and -3).

Derivatives of 1,8-Naphthalimide have been shown to inhibit the growth of human glioblastoma cells by inducing DNA damage and apoptosis. These compounds can trigger cell cycle arrest, typically at the G2/M phase, leading to programmed cell death. The proposed mechanism for some of these derivatives involves the inhibition of Topoisomerase II (Top II), an enzyme critical for managing DNA topology during replication.

Research on N-phenylmaleimide derivatives also shows significant cytotoxicity against B16F10 melanoma cells, with evidence suggesting that their mode of action involves interfering with mitochondrial function.

Table 3: In Vitro Anticancer Activity of Selected Related Compounds

Table of Mentioned Compounds

Modulation of Cellular Pathways (e.g., Caspase Activation, Cell Cycle Regulators)

While this compound itself is not directly reported to modulate cellular pathways, it serves as a critical precursor for the synthesis of quinazoline (B50416) and quinazolinone derivatives that exhibit significant activity in regulating key cellular processes like apoptosis and the cell cycle. Research has focused on these downstream products, demonstrating their potential as therapeutic agents.

Studies on novel quinazoline derivatives have shown they can trigger apoptosis and cause cell cycle arrest. For instance, certain 4-aminoquinazoline derivatives have been found to induce G1 phase cell cycle arrest and apoptosis through the mitochondrial-dependent pathway by inhibiting PI3Kα. nih.gov Other quinazolinone-chalcone hybrids have been shown to arrest the cell cycle in the S or G2/M phase and induce apoptosis by activating caspase-3 and promoting the cleavage of PARP-1. rsc.org Similarly, novel 2-sulfanylquinazolin-4(3H)-one derivatives can arrest the cell cycle at the S phase and trigger apoptosis by increasing the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, while decreasing the anti-apoptotic gene Bcl-2. nih.gov These findings underscore the importance of the quinazoline scaffold, accessible from starting materials like this compound, in developing new anticancer agents that function by modulating fundamental cellular pathways. bohrium.comresearchgate.net

Table 1: Effects of Quinazoline Derivatives on Cellular Pathways

Derivative ClassCellular EffectMechanism of ActionReference
4-AminoquinazolinesG1 Cell Cycle Arrest, ApoptosisInhibition of PI3Kα, Mitochondrial Pathway nih.gov
Quinazolinone-Chalcone HybridsS or G2/M Phase Arrest, ApoptosisInduction of Caspase-3 and PARP-1 Cleavage rsc.org
2-Sulfanylquinazolin-4(3H)-onesS Phase Arrest, ApoptosisUpregulation of Caspase-3, Caspase-9, Bax; Downregulation of Bcl-2 nih.gov
General Quinazoline DerivativesG2/M Phase Arrest, ApoptosisIncreased Bax and Caspase-3 Expression bohrium.com

Role in Antiviral Agent Development

The quinazoline and quinazolinone cores, which can be synthesized from this compound, are recognized as "privileged scaffolds" in medicinal chemistry due to their broad range of pharmacological activities, including significant antiviral properties. mdpi.comresearchgate.net Various derivatives have been explored for their activity against a range of viruses. mdpi.comresearchgate.netmdpi.com For example, certain 2,4-disubstituted quinazoline derivatives have been investigated as anti-influenza agents. mdpi.com A patent has described quinazoline derivatives as being active in inhibiting the replication of the Flaviviridae family of viruses, with particular activity against the Hepatitis C virus. google.com Furthermore, a series of 2-phenyl-3-substituted quinazolin-4(3H)-ones showed inhibitory activity against several viruses, including parainfluenza-3, reovirus-1, and Coxsackie B4 virus. researchgate.net

A significant area of antiviral research for quinazoline-based compounds is in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. mdpi.comnih.gov NNRTIs are a critical component of antiretroviral therapy that bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inhibiting its function. nih.govfrontiersin.org The discovery of trifluoromethyl-containing quinazolin-2(1H)-ones demonstrated potent activity as NNRTIs, leading to further clinical development. nih.gov Although quinoline (B57606) derivatives have also been studied for NNRTI activity, the quinazoline scaffold remains a key area of interest. researchgate.netnih.gov The ability to synthesize this core structure from precursors like this compound makes it a valuable starting point for the discovery of novel NNRTI candidates.

Applications in Biomaterial Science and Drug Delivery Systems

The primary application of this compound in this context is as a building block for more complex "hybrid" molecules, a key strategy in modern drug design. researchgate.netnih.gov Molecular hybridization involves combining two or more pharmacologically active scaffolds into a single molecule to enhance therapeutic activity or target multiple biological pathways. nih.gov Quinazolinone-based hybrids have been developed that incorporate other bioactive moieties like thiazole, sulfonamide, and chalcone (B49325). rsc.orgnih.govnih.gov This approach aims to create new chemical entities with improved pharmacological profiles, potentially overcoming issues like multidrug resistance. nih.gov

While the direct incorporation of this compound into hybrid nanoparticles is not documented, the derivatives synthesized from it are candidates for such advanced drug delivery systems. Hybrid nanoparticles, which combine the advantages of different materials like lipids and polymers, are designed to improve the therapeutic efficacy of encapsulated drugs. researchgate.netasianpubs.org These systems can enhance bioavailability, provide sustained release, and enable targeted delivery. Quinazoline-based drugs, developed from precursors such as this compound, could potentially be formulated into these nanocarriers to improve their delivery and therapeutic outcomes.

Intermediacy in the Synthesis of Diverse Bioactive Heterocycles

The principal and most well-documented role of this compound is as a key intermediate in the synthesis of quinazolines and quinazolinones, which are foundational scaffolds for a vast array of bioactive compounds. mdpi.comnih.govnih.gov These nitrogen-containing heterocyclic molecules are of immense interest in medicinal chemistry due to their wide spectrum of biological activities. mdpi.comresearchgate.net

This compound is an ideal starting material for constructing the quinazoline ring system through cyclization reactions. A prominent method is the Vilsmeier-Haack reaction or similar cyclization processes. wikipedia.orgyoutube.comchemistrysteps.com In this type of reaction, the formamide is activated with a reagent like phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.comijpcbs.com This activation forms a highly reactive electrophilic species, a chloroiminium ion (the Vilsmeier reagent), which then undergoes an intramolecular electrophilic substitution with the adjacent aromatic ring, leading to the formation of the fused pyrimidine (B1678525) ring of the quinazoline core. youtube.comchemistrysteps.com This process provides an efficient pathway to 4-chloro-8-methyl-7-chloroquinazoline, a versatile intermediate that can be readily functionalized by nucleophilic substitution at the 4-position to generate a diverse library of 4-substituted quinazoline and quinazolinone derivatives. nih.govnih.gov

Precursor for Pyrimidine Derivatives

While this compound is not identified as a direct starting material in common pyrimidine syntheses, its structural components are relevant to established methods. The most widely used method for constructing a pyrimidine ring is the condensation of a compound containing an N-C-N fragment (such as an amidine, urea, or guanidine) with a three-carbon (C-C-C) fragment. bu.edu.eg

Formamides can be precursors to key reagents in pyrimidine synthesis. For example, a patented process for creating 4,6-dichloropyrimidine (B16783) involves the reaction of imidoyl chlorides with phosgene. google.com These imidoyl chlorides can be generated from organic amides, with formamide and acetamide (B32628) being specifically mentioned. google.com This suggests a potential, albeit indirect, pathway where this compound could be converted to its corresponding imidoyl chloride and then used in a subsequent cyclization to form a pyrimidine ring. Other synthetic approaches include the condensation of chalcones with guanidinyl derivatives to yield highly substituted pyrimidines. nih.gov

Precursor for Azetidinone Derivatives

The synthesis of azetidin-2-ones, also known as β-lactams, is most famously achieved through the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (Schiff base). chemijournal.com The typical route to prepare the required imine involves the condensation of a primary amine with an aldehyde or ketone.

This compound, being an amide, is not a direct precursor in the Staudinger reaction. However, it can serve as a precursor to the necessary amine, 3-chloro-2-methylaniline (B42847), through a reduction reaction. This amine can then be reacted with an appropriate aldehyde to form a Schiff base. The subsequent reaction of this Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) would yield the corresponding 3-chloro-azetidinone derivative. chemijournal.combepls.comnih.govmdpi.com This multi-step process positions this compound as a potential starting point for accessing these heterocyclic structures.

Other Reported Biological Activities of Structurally Related Compounds

Antimalarial Research

Several classes of compounds structurally related to this compound, particularly those containing a substituted phenyl ring linked to a carbonyl or similar functional group, have been investigated for their antimalarial properties. Chalcones and their derivatives are a prominent example.

Research into sulfonamide chalcone derivatives revealed that compounds with dichlorophenyl substitutions exhibit antimalarial activity. nih.govdaneshyari.com Specifically, 1-[4'-N(2'',5''-dichlorophenyl) sulfonyl-amidephenyl]-3-(4-methylphenyl)-2-propen-1-one was effective against cultured Plasmodium falciparum parasites at a concentration of 1 µM. nih.govdaneshyari.com Other studies have shown that chalcones featuring methoxybenzene and pyridine (B92270) moieties have high efficacy, with 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one (Chalcone A) showing IC₅₀ values of 0.48 µg/mL and 0.31 µg/mL against the 3D7 and FCR3 strains of P. falciparum, respectively. pensoft.net The position of substituents on the phenyl rings significantly influences activity. pensoft.net Additionally, amino chalcones and their cyclized dihydroquinolone counterparts have demonstrated a range of activities, with 2-(4-methoxyphenyl)-2,3-dihydroquinolin-4-(1H)-one showing excellent potency with an IC₅₀ of 1.56 µg/mL. ekb.eg

Table 1: Antimalarial Activity of Structurally Related Compounds
Compound Name/ClassStructure DescriptionActivity (IC₅₀ or Concentration)P. falciparum Strain(s)Reference
Sulfonamide Chalcone (4i)1-[4'-N(2'',5''-dichlorophenyl) sulfonyl-amidephenyl]-3-(4-methylphenyl)-2-propen-1-one1 µMCultured parasites nih.govdaneshyari.com
Chalcone A1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one0.48 µg/mL3D7 pensoft.net
Chalcone A1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one0.31 µg/mLFCR3 (chloroquine-resistant) pensoft.net
Dihydroquinolone (DHQ 4)2-(4-methoxyphenyl)-2, 3-dihydroquinolin-4-(1H)-one1.56 µg/mLFresh clinical isolates ekb.eg
Amino Chalcone (AC2)(E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one6.25 µg/mLFresh clinical isolates ekb.eg

Anti-Alzheimer Research

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary strategy for treating Alzheimer's disease. tandfonline.com Benzamide (B126) derivatives, which share the core amide linkage with this compound, have been a focus of such research.

A novel series of benzamide derivatives incorporating a piperidine (B6355638) core was synthesized and evaluated for anti-AChE activity. nih.gov Within this series, the compound possessing a fluorine atom at the ortho-position of the benzamide ring (compound 5d) was the most potent, with an IC₅₀ value of 13 nM. nih.gov This was significantly more active than the reference drug donepezil (B133215) (IC₅₀ = 0.6 µM). nih.gov Molecular docking suggested that the carbonyl group of the amide forms a key hydrogen bond within the active site of the AChE enzyme. nih.gov In another study, pyrazinamide (B1679903) condensed azetidinones were investigated as cholinesterase inhibitors. tandfonline.com Compound 6l from this series demonstrated potent inhibition of both AChE and butyrylcholinesterase (BuChE) with IC₅₀ values of 0.09 µM and 3.3 µM, respectively. tandfonline.com Coumarin-based acetohydrazide derivatives have also been developed, with one compound (4c) showing a promising AChE inhibitory IC₅₀ value of 0.802 µM. rsc.org

Table 2: Anti-Alzheimer Activity of Structurally Related Compounds
Compound Name/ClassStructure DescriptionTargetActivity (IC₅₀)Reference
Benzamide Derivative (5d)N-(2-(piperidin-1-yl)ethyl)benzamide with ortho-fluoro substitutionAChE13 nM nih.gov
Donepezil (Reference)Standard AChE inhibitorAChE0.6 µM (600 nM) nih.gov
Azetidinone Derivative (6l)Pyrazinamide condensed azetidinoneAChE0.09 µM (90 nM) tandfonline.com
Azetidinone Derivative (6l)Pyrazinamide condensed azetidinoneBuChE3.3 µM tandfonline.com
Coumarin Derivative (4c)2-oxo-chromene-7-oxymethylene acetohydrazide derivativeAChE0.802 µM rsc.org

Anti-Tuberculosis Research

The search for new anti-tuberculosis agents has led to the investigation of various amide-containing compounds. N-phenylindole derivatives have emerged as a particularly potent class of inhibitors against Mycobacterium tuberculosis (Mtb). nih.govnih.gov Structure-activity relationship (SAR) studies led to the discovery of compounds 45 and 58, which exhibited minimum inhibitory concentrations (MIC) against the Mtb H37Rv strain of 0.0625 µg/mL and 0.125 µg/mL, respectively. nih.govnih.gov These compounds are thought to act by inhibiting polyketide synthase 13 (Pks13), an essential enzyme for Mtb survival. nih.gov

Another related class, N-alkyl nitrobenzamides, shows promising antitubercular activity, likely by inhibiting decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), another critical Mtb enzyme. mdpi.com The most active compounds in this series, specifically 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives with intermediate lipophilicity, displayed MIC values as low as 16 ng/mL. mdpi.com Furthermore, research into dicoumarin-based furan (B31954) and pyrrole (B145914) derivatives has identified compounds with significant activity. One furan derivative (11a) showed a MIC of 1.6 µg/mL against the Mtb H37RV strain, which is superior to the standard drugs pyrazinamide (MIC 3.125 µg/mL) and streptomycin (B1217042) (MIC 6.25 µg/mL). mdpi.com

Table 3: Anti-Tuberculosis Activity of Structurally Related Compounds
Compound Name/ClassStructure DescriptionActivity (MIC)Target Organism/StrainReference
N-phenylindole Derivative (45)N-phenylindole with hydrophobic group substitutions0.0625 µg/mLM. tuberculosis H37Rv nih.govnih.gov
N-phenylindole Derivative (58)N-phenylindole with hydrophobic group substitutions0.125 µg/mLM. tuberculosis H37Rv nih.govnih.gov
N-alkyl nitrobenzamide3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives16 ng/mLM. tuberculosis mdpi.com
Dicoumarin Furan Derivative (11a)2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione1.6 µg/mLM. tuberculosis H37RV mdpi.com
Pyrazinamide (Standard)First-line anti-TB drug3.125 µg/mLM. tuberculosis H37RV mdpi.com
Streptomycin (Standard)First-line anti-TB drug6.25 µg/mLM. tuberculosis H37RV mdpi.com

Antidepressant Research

An extensive review of scientific literature did not yield any studies specifically investigating the antidepressant properties of this compound. Research into novel antidepressant agents is a robust field, exploring a wide array of chemical scaffolds. However, based on available data, this particular compound has not been a direct subject of published research in this therapeutic area.

Anticonvulsant Research

There is currently no direct research available that evaluates the anticonvulsant activity of this compound. While related structures have been explored for their potential in seizure control, the specific anticonvulsant effects of this compound remain uninvestigated in published scientific literature. For instance, a study on 3-chloro-2-methylphenyl-substituted semicarbazones, which can be synthesized from precursors related to this compound, has been conducted to assess their anticonvulsant potential. nih.gov However, the study focused on the derivative compounds and did not report any testing or data on this compound itself. nih.gov

Vi. Conclusion and Future Research Directions

Summary of Current Research Landscape for N-(3-chloro-2-methylphenyl)formamide

The existing body of research on this compound is primarily centered on its role as a crucial intermediate in the synthesis of more complex molecules with notable biological activities. The compound itself is a white to off-white crystalline solid with the chemical formula C₈H₈ClNO. chemsrc.com Its fundamental properties are well-documented in various chemical databases.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 71862-02-7
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
Boiling Point 330.6 °C at 760 mmHg
Density 1.261 g/cm³

This data is compiled from chemical database entries. chemsrc.com

The synthesis of this compound typically involves the formylation of 3-chloro-2-methylaniline (B42847). This reaction can be achieved using various formylating agents, such as formic acid or its derivatives. chemsrc.com The availability of its precursor, 3-chloro-2-methylaniline, is a key factor in its accessibility for research purposes. google.com

A significant area of investigation involving this formamide (B127407) is its use in the creation of novel anticonvulsant agents. Research has demonstrated that this compound can be utilized as a starting material for the synthesis of a series of 3-chloro-2-methylphenyl-substituted semicarbazones. These derivatives have shown promising anticonvulsant activities in preclinical studies, suggesting that the N-(3-chloro-2-methylphenyl) moiety is a valuable pharmacophore in the design of new central nervous system-active agents.

Emerging Research Avenues and Untapped Potential in Organic and Medicinal Chemistry

The true potential of this compound likely lies in its utility as a versatile building block for a diverse array of chemical entities. The formamide group itself is a highly useful functional group in organic synthesis, capable of participating in various chemical transformations. nih.gov

In the realm of medicinal chemistry, the demonstrated success of its semicarbazone derivatives opens the door to further exploration. The 3-chloro-2-methylphenyl structural motif could be incorporated into other classes of bioactive molecules, such as kinase inhibitors, anti-inflammatory agents, or novel antibiotics. The synthesis of libraries of compounds based on this scaffold could lead to the discovery of new therapeutic leads. For instance, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated as potential antitumor agents, showcasing the utility of the formamide group in this context. mdpi.com

Furthermore, the formamide moiety can be a precursor to the isocyanide group, a functional group of immense value in multicomponent reactions. This transformation would unlock a vast chemical space for the creation of highly complex and diverse molecular architectures from a relatively simple starting material. morressier.com

Interdisciplinary Research Opportunities Involving this compound and Its Derivatives

The applicability of this compound and its derivatives is not confined to medicinal chemistry. The structural features of this compound could be of interest in other scientific disciplines.

In the field of agricultural science, for example, many commercial pesticides and herbicides contain halogenated aromatic rings. The 3-chloro-2-methylphenyl group could be a key component in the design of new agrochemicals with improved efficacy and selectivity. Formamidine insecticides, for instance, are a known class of pesticides. nih.gov

The field of materials science also presents intriguing possibilities. The ability of formamide derivatives to participate in the formation of ordered structures, such as through hydrogen bonding, could be exploited in the design of novel organic materials with specific electronic or photophysical properties. The study of how substituents on the phenyl ring influence crystal packing and material properties is an active area of research for related formamide compounds.

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro group enhances electrophilicity at the aromatic ring .
  • Molecular docking : Screen against protein targets (e.g., COX-2 for anti-inflammatory activity) using tools like AutoDock Vina. Compare binding energies with analogs like N-(3-chloro-4-methylphenyl)formamide .
  • ADMET prediction : Use QSAR models to estimate pharmacokinetics (e.g., logP = 2.1 suggests moderate lipophilicity) .

What biological activities are reported for structurally related formamide derivatives?

Basic
Similar compounds exhibit:

CompoundActivityModel SystemReference
N-(3-chloro-4-methylphenyl)formamideAnti-inflammatoryLPS-stimulated macrophages
N-(5-chloro-2-methylphenyl)formamideAntimicrobialE. coli and S. aureus
N-(3-chloro-2-ethylphenyl)acetamideCytotoxicityMCF-7 breast cancer cells

How can researchers resolve contradictions in reported bioactivity data for formamide derivatives?

Q. Advanced

  • Dose-response studies : Establish EC₅₀ values to compare potency across studies. For example, discrepancies in anti-inflammatory IC₅₀ may arise from assay variability (e.g., ELISA vs. Western blot) .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., cytochrome P450 metabolism) affects activity .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing chloro with fluoro) to isolate structure-activity relationships (SAR) .

What experimental approaches elucidate the mechanism of action in biological systems?

Q. Advanced

  • Enzyme inhibition assays : Test against kinases (e.g., JAK2) or proteases using fluorogenic substrates. For example, competitive inhibition kinetics can reveal binding affinity .
  • Cellular thermal shift assay (CETSA) : Validate target engagement by measuring protein thermal stability shifts in the presence of the compound .
  • Transcriptomics : RNA-seq or qPCR to identify downstream gene regulation (e.g., NF-κB pathway modulation) .

How does the chloro substituent influence the compound’s chemical reactivity?

Q. Advanced

  • Electrophilic aromatic substitution (EAS) : The chloro group deactivates the ring but directs incoming electrophiles to the para position relative to itself, enabling regioselective functionalization .
  • Nucleophilic displacement : Under basic conditions (e.g., KOH/EtOH), the chloro group can be replaced by nucleophiles (e.g., -OH, -SH) to generate derivatives .
  • Steric effects : The 2-methyl group hinders ortho substitution, as shown in comparative X-ray structures of analogs .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • By-product management : Optimize workup procedures to remove unreacted 3-chloro-2-methylaniline (e.g., liquid-liquid extraction at pH 4–5) .
  • Solvent selection : Replace ethanol with recyclable solvents (e.g., 2-MeTHF) to improve sustainability .
  • Process analytical technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time quality control .

How can researchers validate the purity of this compound for pharmacological assays?

Q. Basic

  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) with MS detection to confirm ≥95% purity .
  • Elemental analysis (CHNS) : Verify empirical formula (C₉H₉ClNO) within 0.3% error margin .
  • Melting point determination : Compare observed mp (e.g., 120–122°C) with literature values to detect impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.